molecular formula C22H32O5 B12302100 Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

Cat. No.: B12302100
M. Wt: 376.5 g/mol
InChI Key: LJUASWOCOCOKSH-UHFFFAOYSA-N
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Description

Primary Botanical Sources

The compound is isolated from two primary plant species:

Plant Species Family Geographic Distribution Traditional Medicinal Use
Pteris semipinnata L. Pteridaceae Southern China Anti-inflammatory, anticancer
Adenostemma lavenia Asteraceae Tropical Asia Fever reduction, detoxification

Pteris semipinnata, a fern native to southern China, has been utilized in traditional Chinese medicine for treating inflammatory conditions and malignancies. Its bioactive components, including ent-15α-acetoxy-11α-hydroxykaur-16-en-19-oic acid, are typically extracted from the whole plant using ethanol or methanol. Adenostemma lavenia, a member of the daisy family, thrives in tropical climates and is traditionally prepared as a decoction to address fevers and toxic exposures. Both species employ secondary metabolites like diterpenoids as chemical defenses, which have been co-opted for pharmacological applications.

Phylogenetic Relationships

The biosynthesis of kaurane-type diterpenoids occurs across divergent plant lineages:

  • Pteridaceae : Ferns like Pteris semipinnata produce ent-kaurane skeletons through plastidial diterpene synthases, a trait shared with gymnosperms and angiosperms despite their evolutionary distance.
  • Asteraceae : In Adenostemma lavenia, diterpenoid synthesis involves cytochrome P450-mediated oxidation steps, reflecting convergent evolution of bioactive compound production.

This phylogenetic distribution underscores the ecological importance of diterpenoids in plant survival and their subsequent exploitation in human medicine.

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)

InChI Key

LJUASWOCOCOKSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O

Origin of Product

United States

Preparation Methods

Natural Product Extraction and Isolation

Plant Material Selection and Pretreatment

The compound is primarily isolated from species within the Isodon (Lamiaceae) and Wedelia (Asteraceae) genera. For example, Isodon excisoides has been identified as a rich source of ent-kaurane diterpenoids, with aerial parts yielding up to 0.12% dry weight of related compounds. Plant material is typically air-dried, milled to 40–60 mesh, and defatted with hexane to remove lipophilic interferents before extraction.

Solvent Extraction Techniques

Polar solvents like ethanol (70–95%) or methanol are employed for maceration or reflux extraction. A study on I. excisoides demonstrated that a 24-hour ethanol reflux (3 × 5 L per kg biomass) extracted 85% of target diterpenoids, including structural analogs. Sequential solvent partitioning (e.g., ethyl acetate/water) enriches the diterpenoid fraction, with ethyl acetate layers containing >90% of the target compounds.

Table 1: Extraction Efficiency Across Solvent Systems
Solvent Temperature (°C) Yield (mg/g dry weight) Purity (%)
Ethanol 78 1.8 62
Methanol 65 2.1 58
Ethyl Acetate 35 0.9 89

Chromatographic Purification

Silica gel column chromatography (CC) remains the cornerstone of purification. A three-step protocol using gradient elution (hexane:ethyl acetate 10:1 → 1:2) achieves 95% purity for ent-kaurane derivatives. High-performance liquid chromatography (HPLC) with C18 columns (MeOH:H2O 75:25, 2 mL/min) further refines isolates to >98% purity, as validated by LC-MS.

Chemical Synthesis Approaches

Hydroboration/Oxidation of Kaurenoic Acid

Kaurenoic acid, a biosynthetic precursor, undergoes hydroboration with BH3·THF to introduce hydroxyl groups at C-11 and C-15. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 11α-hydroxykaur-16-en-19-oic acid, a key intermediate.

Acetylation and Functional Group Modifications

The C-15 hydroxyl group is acetylated using acetic anhydride (Ac2O) in pyridine (0°C, 4 h), achieving 92% conversion. Critical parameters include:

  • Molar ratio : 1:1.2 (diterpenoid:Ac2O)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Reaction monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.43)
Table 2: Acetylation Reaction Optimization
Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 0 25 0
DMAP (eq) 0.05 0.1 0.1
Conversion (%) 78 85 92

Biotransformation Methods

Microbial Fermentation with Verticillium lecanii

Biotransformation offers regiospecific hydroxylation unattainable via chemical synthesis. V. lecanii (ATCC 26854) cultured in Czapek-Dox medium (72 h, 28°C) hydroxylates ent-17,19-dihydroxy-16βH-kaurane at C-11α, C-7α, or C-7β positions, yielding trihydroxy derivatives. Scaling to 10 L fermenters maintains 80% regioselectivity for C-11α hydroxylation.

Metabolite Isolation and Structural Elucidation

Ethyl acetate extraction (3 × 2 L) followed by silica gel CC (CH2Cl2:MeOH 20:1) isolates biotransformation products. NMR (1H, 13C, HSQC, HMBC) confirms structural modifications, with key correlations:

  • C-11α-OH : δH 3.21 (1H, br s), HMBC to C-9 (δC 55.7) and C-12 (δC 24.3)
  • C-15-OAc : δH 2.13 (3H, s), δC 170.8 (C=O)

Comparative Analysis of Preparation Methods

Yield and Efficiency Considerations

  • Natural extraction : 0.8–1.2% yield (plant dry weight), 3–4 weeks duration
  • Chemical synthesis : 45% overall yield (4 steps), 10–14 days
  • Biotransformation : 28% conversion, 21 days (including fermentation)
Table 3: Method Comparison for Industrial Feasibility
Method Capital Cost Environmental Impact Scalability
Natural Extraction Low High (solvent waste) Limited
Chemical Synthesis High Moderate High
Biotransformation Moderate Low Moderate

Chemical Reactions Analysis

Types of Reactions

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Research has shown that ent-kaurene diterpenes, including ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid, exhibit significant cytotoxic properties against various cancer cell lines. Notably:

  • Induction of Apoptosis : Studies indicate that compounds related to ent-kaurene can induce apoptosis in human leukemia cells. For instance, ent-11alpha-hydroxykaur-16-en-15-one has been documented to trigger apoptotic pathways in these cells .
  • Cell Cycle Arrest : Ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid has been shown to cause cell cycle arrest in nasopharyngeal carcinoma cells, suggesting a potential therapeutic application in cancer treatment .
  • Comparative Cytotoxicity : A comparative study highlighted the cytotoxic effects of various ent-kaurene derivatives against human cancer cell lines, demonstrating that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid may have similar or enhanced efficacy compared to its analogs .

Natural Product Drug Development

The exploration of ent-kaurene derivatives for drug development is promising due to their diverse biological activities. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

  • Antitumor Agents : The unique structure of ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid positions it as a potential lead compound for developing novel antitumor agents based on its cytotoxic properties .
  • Mechanistic Studies : Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their biological effects, potentially leading to targeted therapies in oncology .

Data Tables

Cell LineCompound TestedIC50 (µM)
Human Leukemia CellsEnt-11α-hydroxykaur-16-en-15-one5.0
Nasopharyngeal Carcinoma CellsEnt-15α-acetoxy-11α-hydroxykaur-16-en-19-oic acid4.5

Mechanism of Action

The mechanism of action of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Kaurane Diterpenoids

Compound Name Molecular Formula Key Substituents CAS Number Price (5 mg) Biological Activity Notes
Ent-15α-Acetoxy-11α-hydroxykaur-16-en-19-oic acid C₂₂H₃₂O₅ 15α-Acetoxy, 11α-OH, 16-en, 19-COOH 70324-38-8 $708 Apoptosis induction (non-ROS pathway under investigation)
Kaurenoic acid C₂₀H₃₀O₂ 16-en, 19-COOH 6730-83-2 Inquiry Anti-inflammatory, antimicrobial
Ent-11α-Hydroxy-15-oxokaur-16-en-19-oic acid C₂₀H₂₈O₄ 11α-OH, 15-oxo, 16-en, 19-COOH 57719-81-0 $650 Induces HepG2 apoptosis via ROS-independent pathway
Ent-11,15-Dihydroxykaur-16-en-19-oic acid C₂₀H₃₀O₄ 11α-OH, 15α-OH, 16-en, 19-COOH 57719-76-3 N/A Potential antioxidant properties
15-Angeloyl-4α,15β-kaur-16-en-18-oic acid C₂₅H₃₆O₅ 15-Angeloyl, 4α-OH, 16-en, 18-COOH Not provided N/A Cytotoxicity (structure-activity studies)

Key Observations :

  • Functional Group Impact : The acetoxy group at C-15 in the target compound enhances lipophilicity compared to hydroxyl or oxo groups in analogs like ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid . This may influence membrane permeability and pharmacokinetics.
  • Biological Activity : While the target compound’s apoptotic mechanism remains understudied, its analog ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid (5F) shows ROS-independent apoptosis in HepG2 cells, suggesting substituent-driven pathway specificity .

Biological Activity

Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid, a diterpenoid compound, has garnered considerable attention due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid belongs to the kaurene class of diterpenoids. Its chemical structure is characterized by a complex arrangement of carbon atoms, hydroxyl groups, and an acetoxy functional group that contribute to its biological activity.

Antitumor Activity:
Research indicates that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid exhibits significant antitumor properties. It induces apoptosis in various cancer cell lines through multiple pathways:

  • Mitochondrial Pathway: The compound activates pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2. This shift leads to mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol, triggering caspase activation and cell death .
  • MAPK Pathway: In lung cancer cells, ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid activates ERK1/2 pathways that are critical for apoptosis. The inhibition of these pathways can reduce the efficacy of the compound in inducing cell death .
  • NF-kB Inhibition: The compound inhibits NF-kB activation, which is often associated with tumor survival and proliferation .

Vasorelaxant Activity:
The compound also displays vasorelaxant properties, demonstrated in studies involving rat mesenteric artery rings:

  • Endothelium-Dependent Relaxation: The vasorelaxation effect is significantly attenuated by inhibitors such as L-NAME (an NO-synthase inhibitor) and indomethacin (a cyclooxygenase inhibitor), indicating a reliance on nitric oxide (NO) and prostaglandins for its action .
  • Calcium Influx Inhibition: Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid reduces calcium influx in vascular smooth muscle cells, contributing to its relaxant effects .

Antitumor Studies

A study published in PubMed highlighted the effectiveness of ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid against anaplastic thyroid carcinoma cells. The compound induced cell death via a mitochondrial-mediated pathway, underscoring its potential as an anticancer agent .

Vasorelaxation Studies

Research conducted on rat arteries demonstrated that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid induces concentration-dependent relaxation in precontracted vessels. This effect was partially mediated by endothelial factors such as NO and prostacyclin .

Comparative Analysis of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis via mitochondrial pathway ,
VasorelaxationEndothelium-dependent relaxation via NO release
Calcium influx inhibitionReduces calcium entry into vascular smooth muscle cells

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